

# Application Note: Determination of Penconazole Residues in Vegetables by HPLC-MS/MS

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## Compound of Interest

Compound Name: Penconazole

Cat. No.: B033189

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## Introduction

**Penconazole** is a triazole fungicide widely used in agriculture to control powdery mildew on various fruits and vegetables.[1] Due to its potential for persistence in food commodities, regulatory bodies have established Maximum Residue Limits (MRLs) to ensure consumer safety.[2] This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **penconazole** residues in a range of vegetable matrices. The method employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, ensuring high recovery and efficient cleanup.[3][4] This methodology is crucial for researchers, scientists, and food safety professionals for monitoring compliance with MRLs and conducting risk assessments.

## Experimental Protocols

### 1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[4][5]

- **Homogenization:** A representative 10-15 g sample of the vegetable is homogenized. For dry samples, rehydration may be necessary before homogenization.[6][7] To prevent degradation of thermally labile pesticides, samples can be cooled, for instance with dry ice, during this process.[4]

- Extraction:
  - Place a 10 g homogenized sample into a 50 mL centrifuge tube.[6]
  - Add 10 mL of acetonitrile.[4][6]
  - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g Na<sub>3</sub>Citrate, 0.5 g Na<sub>2</sub>HCitrate). This step aids in the partitioning of **penconazole** into the acetonitrile layer.[8]
  - Shake vigorously for 1 minute to ensure thorough mixing and extraction.[6]
  - Centrifuge at ≥3000 rpm for 5 minutes.[9]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents.[6] A common combination for vegetable matrices includes primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal. [3][10]
  - Vortex for 30 seconds.
  - Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
  - The resulting supernatant is the final extract.
- Final Preparation:
  - Filter the supernatant through a 0.22 µm syringe filter.
  - The sample is now ready for injection into the HPLC-MS/MS system.

## 2. HPLC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[11][12]

- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m) is suitable for the separation of **penconazole**.[\[10\]](#)[\[13\]](#)
  - Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is commonly employed.[\[1\]](#)[\[14\]](#)
  - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[\[1\]](#)[\[13\]](#)
  - Injection Volume: 5-10  $\mu$ L.[\[13\]](#)
  - Column Temperature: 40 °C.[\[13\]](#)
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization Positive (ESI+).[\[11\]](#)
  - Detection Mode: Multiple Reaction Monitoring (MRM).[\[11\]](#)[\[12\]](#)
  - MRM Transitions: The protonated precursor ion for **penconazole** is  $[M+H]^+$  at m/z 284.1. [\[11\]](#)[\[15\]](#) Quantifier and qualifier product ions are selected for confirmation and quantification. Common transitions include m/z 284.1  $\rightarrow$  159.0 and 284.1  $\rightarrow$  70.0.[\[15\]](#)
  - Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument being used.[\[11\]](#)[\[16\]](#)

## Data Presentation

The following tables summarize the quantitative data for the analysis of **penconazole** in various vegetable matrices.

Table 1: HPLC-MS/MS Parameters for **Penconazole** Analysis

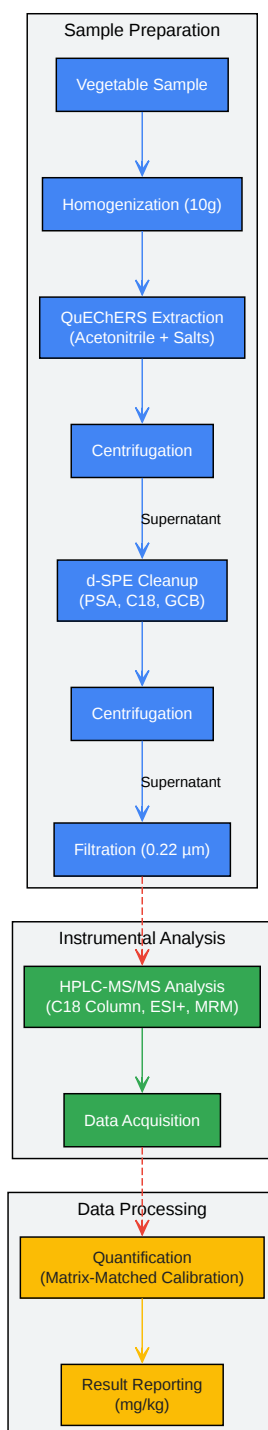
Parameter	Value	Reference
Precursor Ion (m/z)	284.1	<a href="#">[11]</a> <a href="#">[15]</a>
Quantifier Ion (m/z)	159.0	<a href="#">[15]</a>
Qualifier Ion (m/z)	70.0	<a href="#">[15]</a>
Ionization Mode	ESI+	<a href="#">[11]</a>

Table 2: Method Validation Data for **Penconazole** in Vegetables

Vegetable Matrix	LOD (mg/kg)	LOQ (mg/kg)	Average Recovery (%)	RSD (%)	Reference
Tomato	0.003	0.01	85-110	<15	<a href="#">[17]</a> <a href="#">[18]</a>
Cucumber	0.002	0.005	90-105	<10	<a href="#">[1]</a> <a href="#">[2]</a>
Leafy Vegetables	0.005	0.01	80-115	<20	<a href="#">[19]</a>
Root Vegetables	0.005	0.01	75-110	<15	<a href="#">[3]</a>

Note: The values presented are representative and may vary depending on the specific instrumentation, matrix, and validation protocol.

#### Mandatory Visualization



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Figure 1. Experimental workflow for **penconazole** residue analysis.

## Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the determination of **penconazole** residues in various vegetable samples. The use of the QuEChERS protocol for sample preparation ensures high-throughput analysis with excellent recoveries and minimal matrix effects. This application note serves as a comprehensive guide for laboratories involved in food safety monitoring and pesticide residue analysis.

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- To cite this document: BenchChem. [Application Note: Determination of Penconazole Residues in Vegetables by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033189#hplc-ms-ms-method-for-penconazole-residue-analysis-in-vegetables]

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